4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide.
Reduction: Formation of 4-methylthio-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is crucial for cognitive function. Additionally, it inhibits the aggregation of β-amyloid plaques, which are associated with the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Shares a similar benzothiazole core but differs in the substituent groups.
Aminothiazole-Linked Metal Chelates: These compounds also contain the benzothiazole moiety and have been studied for their antimicrobial and antioxidant properties.
Uniqueness
4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer its ability to inhibit acetylcholinesterase and β-amyloid aggregation. This makes it a promising candidate for further development as a therapeutic agent for neurodegenerative diseases .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-11-5-8-13-14(9-11)23-16(17-13)18-15(19)10-3-6-12(7-4-10)24(2,20)21/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOFPVZKXADXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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